![molecular formula C16H19BrO2 B13339624 Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13339624.png)
Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate is a chemical compound that belongs to the class of bicyclo[2.2.2]octane derivatives. This compound is characterized by a bicyclic structure with a bromophenyl group attached to one of the carbon atoms. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate can be achieved through a series of organic reactions. One common method involves the [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes, mediated by enamine/iminium catalysis . This reaction is conducted under mild, metal-free conditions, providing good yields with excellent enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.
Scientific Research Applications
Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the bicyclic structure provides rigidity and stability. These interactions can affect enzyme activity, protein binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate: Similar in structure but with a bromomethyl group instead of a bromophenyl group.
Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-: Lacks the bromine atom and has a methyl group instead.
Uniqueness
Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific binding interactions or structural features are required.
Properties
Molecular Formula |
C16H19BrO2 |
|---|---|
Molecular Weight |
323.22 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C16H19BrO2/c1-19-14(18)16-9-6-15(7-10-16,8-11-16)12-2-4-13(17)5-3-12/h2-5H,6-11H2,1H3 |
InChI Key |
BOVAGAWGYPXAQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


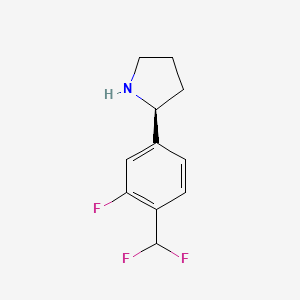
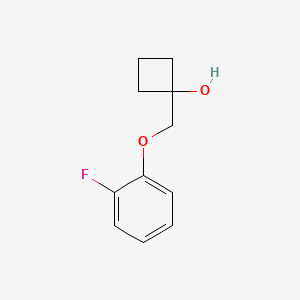
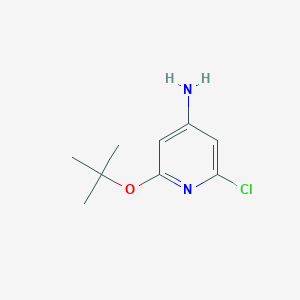
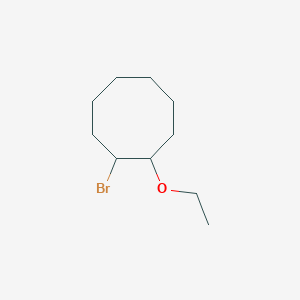
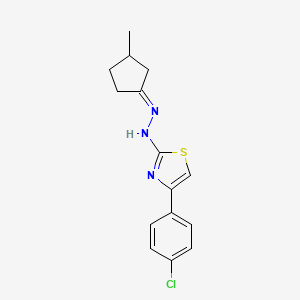
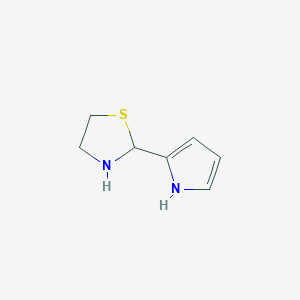
![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)
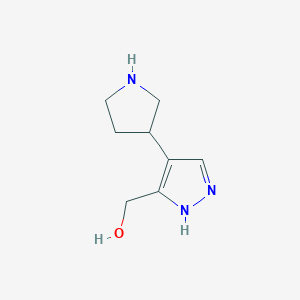
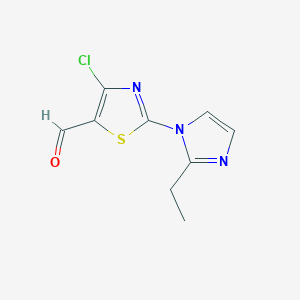
![L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13339611.png)
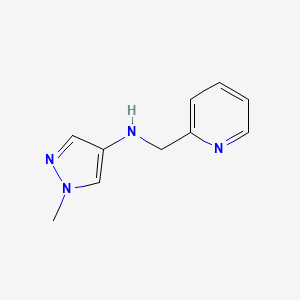
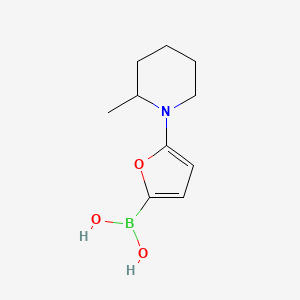

![3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
